

YTK-105: A Chemical Tool for Probing and Potentiating Autophagy

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

YTK-105 is a novel small molecule that has emerged as a potent chemical tool for the investigation and induction of autophagy. By specifically targeting the ZZ domain of the p62/SQSTM1 autophagy receptor, YTK-105 provides a direct mechanism to activate p62-dependent selective macroautophagy. This unique mode of action makes it an invaluable asset for researchers studying the intricacies of autophagic pathways and for professionals in drug development exploring new therapeutic strategies that leverage cellular degradation machinery. This guide provides a comprehensive overview of YTK-105, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and a visual representation of the signaling pathways it modulates.

Introduction to YTK-105 and its Role in Autophagy

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. This process is tightly regulated and plays a critical role in maintaining cellular homeostasis. Dysregulation of autophagy has been implicated in a wide range of human diseases, including neurodegenerative disorders, cancer, and infectious diseases.

YTK-105 is a ligand of the p62-ZZ domain, which is a critical component of the autophagy machinery.[1][2] The p62 protein (also known as Sequestosome-1 or SQSTM1) acts as a

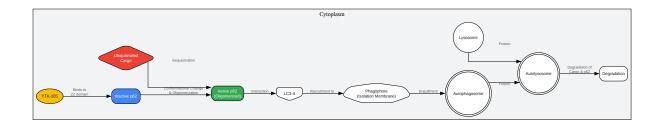


selective autophagy receptor, recognizing and binding to ubiquitinated cargo destined for degradation. **YTK-105** activates p62-dependent selective macroautophagy, making it a valuable tool for studying this pathway.[1][2] Furthermore, **YTK-105** is a key component of the AUTOphagy-Targeting Chimera (AUTOTAC) platform, a chemical biology strategy for the targeted degradation of proteins via the autophagy-lysosome system.[3][4]

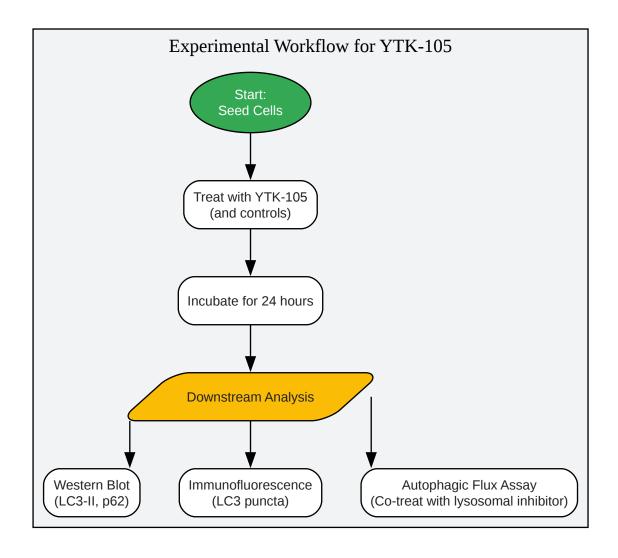
Mechanism of Action: YTK-105-Mediated Activation of p62

YTK-105 functions by mimicking an N-terminal arginine (Nt-Arg), which is a natural ligand for the p62-ZZ domain. The binding of **YTK-105** to the ZZ domain of p62 induces a conformational change in the p62 protein. This activation leads to the self-oligomerization of p62, a crucial step for the sequestration of cargo and the formation of p62 bodies. These p62 bodies then interact with LC3-II on the phagophore membrane, thereby recruiting the autophagic machinery to the cargo for subsequent degradation within the autolysosome.









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- To cite this document: BenchChem. [YTK-105: A Chemical Tool for Probing and Potentiating Autophagy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b283701#ytk-105-as-a-chemical-tool-for-autophagy-research]

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